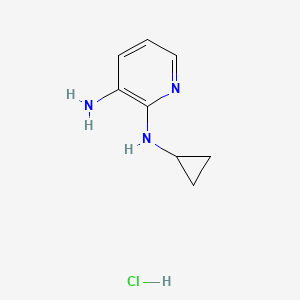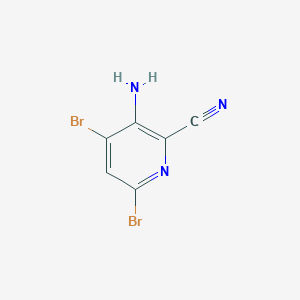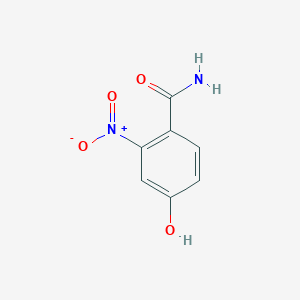![molecular formula C7H7IN4 B1444756 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1093871-50-1](/img/structure/B1444756.png)
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative . It reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Synthesis Analysis
1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized using various strategies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . For example, 1-Alkyl- N -Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1 H -pyrazolo [4,3- b ]pyridine nitriles and amides, respectively .Chemical Reactions Analysis
5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications
Synthesis and Characterization
Ultrasound-Promoted Synthesis : Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, involving 5-amino-3-methyl-1H-pyrazole, have been synthesized using ultrasound irradiation. This method provides rapid synthesis and high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Antibacterial Screening : Derivatives of 5-amino-3-methyl-1H-pyrazole, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, have been synthesized and tested for antibacterial activities. Some of these compounds demonstrated significant antibacterial properties (Maqbool et al., 2014).
Spectral Analysis and Theoretical Investigations : Theoretical and experimental investigations on structures like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, related to 5-amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine, have been conducted, including FT-IR and FT-Raman spectral analysis (Bahgat, Jasem, & El‐Emary, 2009).
Microwave-Assisted Synthesis : The microwave-assisted synthesis technique has been applied for the synthesis of compounds like 5-n-alkylcycloalkane[d]pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and cyclic ketones, highlighting a simple and eco-friendly methodology (Gálvez, Quiroga, Insuasty, & Abonía, 2014).
Quantum Studies and NLO Properties : A novel compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), has been synthesized and studied using quantum calculations, revealing insights into its reactivity and thermodynamic properties (Halim & Ibrahim, 2022).
Biological Activities
Antifungal Properties : Bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from 5-amino-3-methyl-1-phenylpyrazole, have shown moderate antifungal activities against dermatophytes, demonstrating potential medicinal applications (Quiroga et al., 2005).
Antitumor Activity : New pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, synthesized from 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, have been evaluated for cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds showing significant effects (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).
Antimicrobial and Anticancer Agents : Novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b], have shown remarkable activities against various pathogenic bacteria and fungi, and promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been the subject of increased attention due to their enormous biological potential . They have a wide range of pharmacological activity .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family are known to interact with various biochemical pathways due to their wide range of pharmacological activity .
Result of Action
Given the wide range of pharmacological activity of pyrazolo[3,4-b]pyridines, it can be expected that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit Janus kinase and cyclin-dependent kinase, which are essential for cell signaling and cell cycle regulation . Additionally, this compound modulates the activity of phosphodiesterase I and sphingosine-1-phosphate receptor 2, impacting cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, it modulates cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thereby blocking downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological activity. Additionally, the compound can alter metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various proteins, affecting its distribution and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall pharmacological effects. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism and apoptosis .
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDTXLRRMAKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)








![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)

